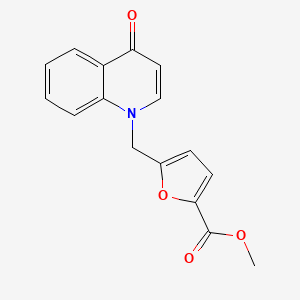

Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked to a 4-oxoquinoline moiety via a methylene bridge. Its molecular formula is C₁₆H₁₃NO₄ (molecular weight: 283.28 g/mol).

The 4-oxoquinoline group is a privileged scaffold in medicinal chemistry, often associated with antimicrobial and antimycobacterial activities. Derivatives of this compound are hypothesized to target pathways such as mycobacterial iron acquisition (e.g., MbtI inhibition) .

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

methyl 5-[(4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C16H13NO4/c1-20-16(19)15-7-6-11(21-15)10-17-9-8-14(18)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |

InChI Key |

KUPCOICOZYVWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the furan ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where furfural reacts with a formylating agent.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: Reduction of the carbonyl group in the quinoline ring can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug development for various diseases.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Insights :

- Methoxy and methyl groups introduce steric bulk, which may influence binding to biological targets like MbtI or alter crystallinity .

- The parent compound (unsubstituted 4-oxoquinoline derivative) lacks these modifications, suggesting reduced steric hindrance and simpler intermolecular interactions.

Phenyl-Substituted Furan Carboxylates

These compounds replace the quinoline moiety with substituted phenyl groups. Representative examples include:

Structural and Functional Insights :

- Nitro and fluoro groups in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate promote electron-deficient aromatic systems, facilitating π-π stacking and intermolecular van der Waals interactions critical for crystallinity .

- Unlike quinoline derivatives, phenyl-substituted analogs lack fused aromatic rings, reducing molecular rigidity but increasing synthetic versatility.

Phenolic and Hydroxymethyl-Substituted Derivatives

These compounds feature hydroxyl or hydroxymethyl groups on the benzene or furan rings:

Structural and Functional Insights :

- Substituent positional isomerism (e.g., 4-hydroxy vs. 2-hydroxy) significantly alters NMR chemical shifts and bioactivity profiles .

Other Furan Carboxylate Esters

Diverse heterocyclic substituents expand functional diversity:

Structural and Functional Insights :

- Sulfanyl and oxymethyl linkers modulate electronic properties and bioavailability.

Biological Activity

Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound with a complex structure that includes both a furan and a quinoline moiety. This unique combination contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 283.28 g/mol .

Chemical Structure and Properties

The structural features of this compound are critical for its biological activity. The quinoline ring system is known for its diverse pharmacological properties, which enhance the compound's efficacy in various therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.28 g/mol |

| Structural Features | Furan moiety, quinoline derivative |

| Potential Applications | Antimicrobial, anticancer |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the quinoline ring is particularly effective against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or interference with cellular signaling pathways crucial for tumor growth .

- Pharmacological Mechanisms : The compound is believed to interact with specific biological targets, such as enzymes involved in DNA replication and repair, which are essential for bacterial survival and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .

- Cytotoxicity Assays : In vitro assays revealed that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to those of established chemotherapeutic agents .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Quinoline Ring : Utilizing precursors such as aniline derivatives and applying cyclization techniques.

- Furan Carboxylation : Introducing the furan moiety through electrophilic substitution reactions.

- Esterification : Converting the carboxylic acid group into an ester to yield the final product.

These synthesis pathways allow for modifications leading to various analogs with potentially enhanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.